molecular formula C13H14N2O3 B15329244 Ethyl 3-amino-6-methoxyquinoline-2-carboxylate

Ethyl 3-amino-6-methoxyquinoline-2-carboxylate

Cat. No.: B15329244
M. Wt: 246.26 g/mol
InChI Key: WVBCBTHQVVFNOK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methoxyquinoline-2-carboxylate is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-methoxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and methoxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-amino-6-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminoquinoline-2-carboxylate
  • Ethyl 6-methoxyquinoline-2-carboxylate
  • Ethyl 3-amino-4-methoxyquinoline-2-carboxylate

Uniqueness

Ethyl 3-amino-6-methoxyquinoline-2-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring, which imparts distinct chemical and biological properties. This combination allows for versatile functionalization and enhances its potential for various applications .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-amino-6-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-10(14)7-8-6-9(17-2)4-5-11(8)15-12/h4-7H,3,14H2,1-2H3

InChI Key

WVBCBTHQVVFNOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)OC)N

Origin of Product

United States

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